![molecular formula C18H19ClN4O2S B2606982 5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 896677-36-4](/img/structure/B2606982.png)
5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, such as the compound , has been proposed from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimido[4,5-d]pyrimidine core, which is structurally similar to purines and isomeric to pteridines . It also contains a 4-chlorophenyl group, a methylsulfanyl group, and a propan-2-yl group.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, reductive amination, and cyclization . For example, the reaction of 7-ethyl-5-methyl-4-methylsulfanyl-2-phenylpyrimido[4,5-d]pyrimidine with NH4OAc in n-BuOH under reflux conditions was used in one synthesis .
Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 169–170°C . Its molecular weight is 390.89.
Scientific Research Applications
- Pyrido[2,3-d]pyrimidin-5-one derivatives, including compounds like API-1 , have shown promising antiproliferative effects. These molecules inhibit cell growth and division, making them potential candidates for cancer therapy .
- Some pyrido[2,3-d]pyrimidines exhibit antimicrobial activity. They may serve as leads for developing novel antibiotics or antifungal agents .
- Compounds within this class have demonstrated anti-inflammatory and analgesic properties. Researchers explore their potential in managing pain and inflammation-related conditions .
- Certain pyrido[2,3-d]pyrimidines exhibit hypotensive effects, which could be valuable for treating hypertension and related cardiovascular disorders .
- Pyrido[2,3-d]pyrimidin-7-one derivatives, such as TKI-28 , act as tyrosine kinase inhibitors. These molecules interfere with cell signaling pathways and are relevant in cancer research .
- Other pyrido[2,3-d]pyrimidin-7-one derivatives function as CDK4 inhibitors. CDKs play a crucial role in cell cycle regulation, and inhibiting them can impact cancer cell proliferation .
Antiproliferative Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive Activity
Tyrosine Kinase Inhibition
Cyclin-Dependent Kinase (CDK4) Inhibition
Future Directions
While the specific future directions for this compound are not mentioned in the available resources, the synthesis and study of pyrimido[4,5-d]pyrimidine derivatives is a topic of ongoing research due to their potential applications in medicinal chemistry . Further studies could explore the biological activity of this compound and its potential uses in various therapeutic contexts.
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-10(2)14-20-15-13(17(24)23(4)18(25)22(15)3)16(21-14)26-9-11-5-7-12(19)8-6-11/h5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRVOQKTAXALQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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